molecular formula C10H17NO3 B2720329 Methyl 1-(oxan-4-yl)azetidine-2-carboxylate CAS No. 1450977-82-8

Methyl 1-(oxan-4-yl)azetidine-2-carboxylate

Cat. No. B2720329
Key on ui cas rn: 1450977-82-8
M. Wt: 199.25
InChI Key: FJBYOMNTEKKEMJ-UHFFFAOYSA-N
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Patent
US08802665B2

Procedure details

The reaction of methyl 2,4-dibromobutanoate 17 with 4-aminotetrahydropyran 18E yielded 1-(tetrahydro-pyran-4-yl)-azetidine-2-carboxylic acid methyl ester as a light yellow oil (27%). MS ISP (m/e): 200.2 (100) [(M+H)]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH:2]([CH2:7][CH2:8]Br)[C:3]([O:5][CH3:6])=[O:4].[NH2:10][CH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1>>[CH3:6][O:5][C:3]([CH:2]1[CH2:7][CH2:8][N:10]1[CH:11]1[CH2:16][CH2:15][O:14][CH2:13][CH2:12]1)=[O:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)OC)CCBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1N(CC1)C1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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